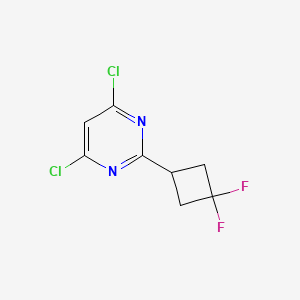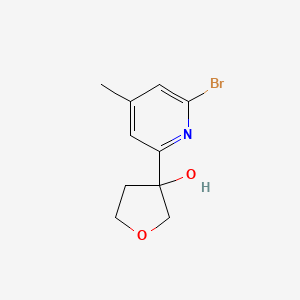
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine
概要
説明
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a bromine atom at the second position and a 3-methoxytetrahydrofuran-3-yl group at the sixth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine typically involves the bromination of 6-(3-methoxytetrahydrofuran-3-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually include room temperature or slightly elevated temperatures to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of 2-substituted-6-(3-methoxytetrahydrofuran-3-yl)pyridine derivatives.
Oxidation Reactions: Formation of 2-bromo-6-(3-formyltetrahydrofuran-3-yl)pyridine or 2-bromo-6-(3-carboxytetrahydrofuran-3-yl)pyridine.
Reduction Reactions: Formation of 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)piperidine.
科学的研究の応用
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxytetrahydrofuran group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound may act as a competitive inhibitor or an allosteric modulator, depending on the target and the context of its use.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-(3-hydroxytetrahydrofuran-3-yl)pyridine
- 2-Bromo-6-(3-ethoxytetrahydrofuran-3-yl)pyridine
- 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)quinoline
Uniqueness
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is unique due to the presence of the methoxytetrahydrofuran group, which imparts specific chemical properties and reactivity. This group enhances the compound’s solubility and stability, making it suitable for various applications in research and industry. Additionally, the bromine atom provides a versatile handle for further functionalization through substitution reactions.
特性
IUPAC Name |
2-bromo-6-(3-methoxyoxolan-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10(5-6-14-7-10)8-3-2-4-9(11)12-8/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSNNXXKRHQIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8244809.png)


![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8244829.png)
![tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride](/img/structure/B8244837.png)

![tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B8244848.png)

![tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8244874.png)




